(2-Isothiocyanato-ethyl)-dimethyl-amine
Overview
Description
(2-Isothiocyanato-ethyl)-dimethyl-amine is an organic compound with the molecular formula C5H10N2S. It is a member of the isothiocyanate family, which are compounds containing the functional group -N=C=S. Isothiocyanates are known for their biological activities and are widely used in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Isothiocyanato-ethyl)-dimethyl-amine can be synthesized through several methods. One common method involves the reaction of amines with thiophosgene or its derivatives. This reaction typically requires the use of a base such as triethylamine and is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene .
Another method involves the use of carbon disulfide and amines to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate . This method is advantageous due to its simplicity and the availability of reagents, but it requires careful handling of carbon disulfide, which is highly toxic and volatile.
Industrial Production Methods
In industrial settings, this compound can be produced using a more sustainable approach involving the catalytic sulfurization of isocyanides with elemental sulfur. This method uses catalytic amounts of amine bases and benign solvents such as Cyrene™ or γ-butyrolactone under moderate heating . This approach minimizes waste and reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Isothiocyanato-ethyl)-dimethyl-amine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas or other substituted products.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include thioureas, isothiocyanate derivatives, and various addition products depending on the nucleophile used .
Scientific Research Applications
(2-Isothiocyanato-ethyl)-dimethyl-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Isothiocyanato-ethyl)-dimethyl-amine involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows it to form covalent bonds with biomolecules, leading to the modification of their function . This property is exploited in bioconjugation and in the development of therapeutic agents.
Comparison with Similar Compounds
(2-Isothiocyanato-ethyl)-dimethyl-amine can be compared with other isothiocyanates such as phenyl isothiocyanate and allyl isothiocyanate. While all these compounds share the isothiocyanate functional group, they differ in their reactivity and biological activity:
Phenyl Isothiocyanate: Known for its use in peptide sequencing and as a reagent in organic synthesis.
Allyl Isothiocyanate: Found in mustard oil and known for its pungent odor and antimicrobial properties.
The uniqueness of this compound lies in its specific reactivity and applications in bioconjugation and medicinal chemistry .
Properties
IUPAC Name |
2-isothiocyanato-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-7(2)4-3-6-5-8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBOXPBFVNNCFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397364 | |
Record name | 2-Isothiocyanato-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7097-89-4 | |
Record name | 2-Isothiocyanato-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-isothiocyanatoethyl)dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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